molecular formula C17H16BrNO4 B13000853 N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide

Cat. No.: B13000853
M. Wt: 378.2 g/mol
InChI Key: XNTDZGZRWZRAMI-UHFFFAOYSA-N
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Description

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide: is an organic compound with the molecular formula C17H16BrNO4 This compound is characterized by the presence of a bromobenzoyl group and two methoxy groups attached to a phenyl ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide typically involves the reaction of 3-bromobenzoyl chloride with 4,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

Chemistry: N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development studies .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of novel compounds with specific desired properties .

Mechanism of Action

The mechanism of action of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromobenzoyl group and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2-(3-Bromobenzoyl)phenyl)acetamide
  • N-(2-(3-Bromobenzoyl)-4-methoxyphenyl)acetamide
  • N-(2-(3-Bromobenzoyl)-5-methoxyphenyl)acetamide

Comparison: N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with fewer or no methoxy groups, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide

InChI

InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,20)

InChI Key

XNTDZGZRWZRAMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Br)OC)OC

Origin of Product

United States

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